trans-2-(3-Chlorophenyl)cyclopropanamine Hydrochloride
Overview
Description
trans-2-(3-Chlorophenyl)cyclopropanamine Hydrochloride: is a chemical compound with the molecular formula C9H11Cl2N. It is known for its unique cyclopropane ring structure attached to a chlorophenyl group. This compound is often used in various scientific research applications due to its interesting chemical properties and potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-2-(3-Chlorophenyl)cyclopropanamine Hydrochloride typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of 3-chlorophenylacetonitrile with ethyl diazoacetate in the presence of a catalyst such as rhodium acetate. The resulting cyclopropane derivative is then subjected to hydrogenation to yield the desired amine, which is subsequently converted to its hydrochloride salt by treatment with hydrochloric acid .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale cyclopropanation reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound on a commercial scale .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: trans-2-(3-Chlorophenyl)cyclopropanamine Hydrochloride can undergo oxidation reactions to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to form various amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be employed under appropriate conditions.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of various amine derivatives.
Substitution: Formation of substituted cyclopropanamine derivatives.
Scientific Research Applications
Chemistry: In chemistry, trans-2-(3-Chlorophenyl)cyclopropanamine Hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis .
Biology: In biological research, this compound is studied for its potential interactions with biological targets. It may serve as a ligand in binding studies or as a precursor for the synthesis of biologically active compounds .
Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may be explored as a candidate for drug development due to its unique chemical structure and potential biological activities .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals .
Mechanism of Action
The mechanism of action of trans-2-(3-Chlorophenyl)cyclopropanamine Hydrochloride involves its interaction with specific molecular targets. It may act as an inhibitor or modulator of certain enzymes or receptors, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of its use .
Comparison with Similar Compounds
- trans-2-(3-Bromophenyl)cyclopropanamine Hydrochloride
- trans-2-(3-Fluorophenyl)cyclopropanamine Hydrochloride
- trans-2-(3-Methylphenyl)cyclopropanamine Hydrochloride
Comparison: Compared to its analogs, trans-2-(3-Chlorophenyl)cyclopropanamine Hydrochloride is unique due to the presence of the chlorine atom, which can influence its reactivity and interaction with biological targets.
Properties
IUPAC Name |
(1R,2S)-2-(3-chlorophenyl)cyclopropan-1-amine;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClN.ClH/c10-7-3-1-2-6(4-7)8-5-9(8)11;/h1-4,8-9H,5,11H2;1H/t8-,9+;/m0./s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRDJNIKTHWYMIN-OULXEKPRSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1N)C2=CC(=CC=C2)Cl.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]1N)C2=CC(=CC=C2)Cl.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Cl2N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
131844-46-7 | |
Record name | rac-(1R,2S)-2-(3-chlorophenyl)cyclopropan-1-amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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